molecular formula C42H60N24O12 B12306339 Dodecamethylbambus[6]uril hydrate, bu[6]

Dodecamethylbambus[6]uril hydrate, bu[6]

Cat. No.: B12306339
M. Wt: 1093.1 g/mol
InChI Key: NWWBPKVPRVOAOB-UHFFFAOYSA-N
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Description

Dodecamethylbambus6uril hydrate is a macrocyclic compound composed of six glycoluril units connected by methylene bridges. This compound is known for its high affinity and selectivity for binding anions, making it a valuable tool in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecamethylbambus6uril hydrate involves the reaction of 2,4-dimethylglycoluril with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, resulting in the formation of the macrocyclic structure . The reaction conditions typically include:

    Reagents: 2,4-dimethylglycoluril, formaldehyde

    Catalyst: Acidic medium (e.g., hydrochloric acid)

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or organic solvent (e.g., methanol)

Industrial Production Methods

Industrial production of dodecamethylbambus6uril hydrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dodecamethylbambus6uril hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of dodecamethylbambus6uril hydrate, which can have different properties and applications .

Mechanism of Action

The mechanism of action of dodecamethylbambus6uril hydrate involves the formation of hydrogen bonds between the methine hydrogen atoms on the glycoluril units and the anions. This interaction stabilizes the anion within the macrocyclic cavity, leading to high selectivity and affinity for specific anions . The molecular targets include various anions, and the pathways involve the formation of stable inclusion complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecamethylbambus6uril hydrate is unique due to its high selectivity for anions and its ability to form stable inclusion complexes. Its methyl groups provide a hydrophobic environment, enhancing its binding properties compared to other bambus6uril derivatives .

Properties

Molecular Formula

C42H60N24O12

Molecular Weight

1093.1 g/mol

IUPAC Name

5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone

InChI

InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3

InChI Key

NWWBPKVPRVOAOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O

Origin of Product

United States

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